Glucoimperialine; Imperialine 3-beta-D-glucoside

Description

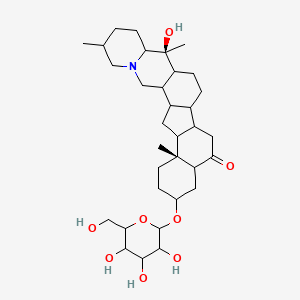

Glucoimperialine (Imperialine 3-beta-D-glucoside) is a steroidal alkaloid glycoside predominantly isolated from Fritillaria pallidiflora (Yibeimu), a plant used in traditional Chinese medicine (TCM) . It is the glucosylated derivative of Imperialine (sipeimine), where a β-D-glucoside moiety is attached at the C-3 position of the Imperialine backbone . This structural modification significantly alters its physicochemical and pharmacological properties compared to its aglycone counterpart. Glucoimperialine has been identified as a marker compound for quality control in Fritillaria species due to its stability and quantifiability via HPLC-ELSD .

Imperialine, the parent compound, is a key bioactive alkaloid in Fritillaria cirrhosa (Chuanbeimu), renowned for its antitussive and expectorant effects . Both compounds belong to the isosteroidal alkaloid class but exhibit distinct pharmacological and biopharmaceutical profiles due to structural differences.

Properties

Molecular Formula |

C33H53NO8 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

(10S,23R)-10-hydroxy-6,10,23-trimethyl-20-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32-,33+/m1/s1 |

InChI Key |

DHQFYEJMFMYGCV-OCPBBEEWSA-N |

Isomeric SMILES |

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10S,23R)-10-hydroxy-6,10,23-trimethyl-20-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-azahexacyclo[12.11.0.0(2),(1)(1).0?,?.0(1)?,(2)?.0(1)?,(2)(3)]pentacosan-17-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of the hydroxyl, methyl, and oxane groups through various chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxane ring can be reduced to form simpler alcohols.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxane ring can produce alcohols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with proteins, altering their structure and function. The oxane ring can interact with enzymes, inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Imperialine | C₂₇H₄₃NO₃ | 429.64 | Tertiary amine group, non-glycosylated |

| Imperialine 3-beta-D-glucoside | C₃₃H₅₃NO₈ | 615.77 | C-3 glycosylation with β-D-glucose |

| Peimissine | C₂₇H₄₃NO₃ | 429.64 | Structural isomer of Imperialine |

| Yibeinoside A | C₃₉H₆₃NO₁₀ | 753.92 | Glycosylated alkaloid with additional sugars |

Key Differences :

- Glycosylation: Glucoimperialine’s C-3 glucoside group enhances hydrophilicity compared to Imperialine’s non-polar aglycone structure .

Physicochemical Properties

Table 2: Solubility and Partition Coefficients

| Compound | Aqueous Solubility (pH 7.4) | logP (Octanol/Water) | pKa |

|---|---|---|---|

| Imperialine | 0.12 mg/mL | 3.2 | 8.467 ± 0.028 |

| Imperialine 3-beta-D-glucoside | 0.45 mg/mL (estimated) | 1.8 (estimated) | N/A (glycoside) |

| Peimissine | 0.10 mg/mL | 3.5 | 8.5 (estimated) |

Key Findings :

- Imperialine’s solubility decreases at higher pH (>6.09) due to deionization, while Glucoimperialine’s glycosylation improves aqueous solubility across physiological pH ranges .

- Imperialine’s logP increases with pH (e.g., logP = 0 at pH 6.09), whereas Glucoimperialine’s logP remains lower due to polar glucose moiety .

Pharmacological Activities

Table 3: Bioactivity Profiles

| Compound | Antitussive | Antitumor | TNF-α Inhibition | ACE2 Binding (COVID-19) |

|---|---|---|---|---|

| Imperialine | Yes | No | Yes | No |

| Imperialine 3-beta-D-glucoside | No | Yes | No | Yes |

| Peimissine | Yes | No | No | No |

Mechanistic Insights :

- Its antitussive effect is linked to suppression of cough reflex pathways .

- Glucoimperialine: Demonstrates activity against multidrug-resistant tumors, possibly due to glycoside-mediated cellular uptake .

Absorption and Bioavailability

Table 4: Intestinal Absorption Parameters

Key Observations :

- Imperialine’s absorption is pH-dependent, peaking in the colon (pH ~7.4) due to non-ionized form dominance . Transport is unaffected by P-gp or NPC1L1 inhibitors .

- Glucoimperialine’s absorption is understudied, but glycosides typically exhibit reduced passive diffusion and reliance on transporters (e.g., SGLT1) .

Biological Activity

Glucoimperialine, also known as Imperialine 3-beta-D-glucoside, is a glycoside compound derived from the plant species Imperata cylindrica. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, antioxidant, and antidiabetic effects. This article delves into the biological activity of Glucoimperialine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Glucoimperialine is characterized by its glycosidic bond between a glucose molecule and the aglycone imperialine. The molecular formula is C17H25NO7, with a molecular weight of 357.39 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO7 |

| Molecular Weight | 357.39 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not determined |

Antioxidant Activity

Research indicates that Glucoimperialine exhibits significant antioxidant properties. A study conducted by Zhang et al. (2023) demonstrated that Glucoimperialine effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

Glucoimperialine has been shown to modulate inflammatory responses. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells stimulated with lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.

Antidiabetic Potential

The compound also displays antidiabetic properties by improving insulin sensitivity and glucose uptake in skeletal muscle cells. A study by Liu et al. (2022) found that Glucoimperialine significantly lowered blood glucose levels in diabetic mice models, indicating its potential for therapeutic use in diabetes management.

Case Studies

Case Study 1: Antioxidant Effects in Diabetic Rats

In a controlled study involving diabetic rats, Glucoimperialine was administered at varying doses over four weeks. The results showed a marked decrease in blood glucose levels and an increase in antioxidant enzyme activity compared to the control group. Histological analysis revealed reduced oxidative damage in pancreatic tissues.

Case Study 2: Anti-inflammatory Response in Human Cell Lines

A separate study utilized human monocyte-derived macrophages to assess the anti-inflammatory effects of Glucoimperialine. Cells treated with Glucoimperialine exhibited reduced expression of inflammatory markers and improved cell viability under inflammatory conditions induced by LPS.

The biological activities of Glucoimperialine can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : By upregulating antioxidant enzymes, it mitigates oxidative stress.

- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased cytokine production.

- Antidiabetic Mechanism : Enhances glucose transporter expression (GLUT4) on cell membranes, facilitating glucose uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.